molecular formula C16H15F2NO3 B4849582 N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide

Cat. No.: B4849582
M. Wt: 307.29 g/mol
InChI Key: BNEPBRALAGYSIM-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a benzamide structure

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-10-4-3-5-11(8-10)15(20)19-12-6-7-13(22-16(17)18)14(9-12)21-2/h3-9,16H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEPBRALAGYSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane in the presence of potassium carbonate and potassium iodide in acetone under reflux conditions . The resulting intermediate is then subjected to oxidation and N-acylation to form the final product.

Industrial Production Methods

For industrial-scale production, the use of sodium hydroxide as an alkali in the final N-acylation step is preferred due to its economic advantages and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide . This method ensures a high yield and purity of the target compound, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and difluoromethoxy groups can be oxidized under specific conditions.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethoxy)aniline
  • 4-(difluoromethoxy)benzaldehyde
  • 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Uniqueness

N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide is unique due to the specific combination of difluoromethoxy and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide
Reactant of Route 2
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N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide

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